Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate
Description
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring an ethoxy group at position 5 and an ethyl ester at position 3. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The ethoxy group at position 5 likely influences electronic and steric characteristics, while the ethyl ester at position 3 contributes to solubility and reactivity.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBTCZIIMAMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C8H12N2O3
- Molecular Weight : 184.19 g/mol
Structural Characteristics
EEPC features a pyrazole ring with ethoxy groups that can be modified to enhance its biological activity or pharmacokinetic properties. The presence of these functional groups allows for the synthesis of novel derivatives with tailored characteristics.
Common Reagents
- Oxidizing Agents : Potassium permanganate for oxidation reactions.
- Reducing Agents : Sodium borohydride for reduction processes.
- Nucleophiles : Alkyl halides for substitution reactions.
Medicinal Chemistry
EEPC has been investigated for its potential therapeutic applications, including:
- Antimicrobial Activity : Studies indicate that EEPC exhibits significant antimicrobial properties against various pathogens.
- Antifungal Properties : Research suggests effectiveness against fungal infections.
- Anticancer Potential : Preliminary studies show promise in inhibiting cancer cell proliferation.
Agriculture
EEPC is being explored as a potential agrochemical due to its bioactive properties, which may offer solutions for pest control and plant health enhancement.
Materials Science
The compound is also considered for use in developing new materials with specific properties, such as:
- Corrosion Inhibitors : Enhancing the durability of metal surfaces.
- Dyes and Pigments : Contributing to color stability and vibrancy in various applications.
Case Studies and Research Findings
Several studies have investigated the applications of EEPC:
- Antimicrobial Studies : Research published in reputable journals indicates that EEPC demonstrates significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
- Cancer Research : Preliminary findings indicate that EEPC may inhibit the growth of certain cancer cell lines through induction of apoptosis, highlighting its therapeutic potential .
- Agricultural Applications : Studies have shown that EEPC can enhance plant resistance against fungal pathogens, making it a candidate for developing eco-friendly pesticides .
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
Pyrazole derivatives are distinguished by substituents at positions 1, 3, and 4. Key analogs and their substituents include:
Table 1: Structural and Functional Comparison
Electronic and Steric Impacts
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group () increases electrophilicity, making the compound reactive toward nucleophilic substitution . Cyano substituents () similarly enhance reactivity but may reduce solubility in polar solvents.
Electron-Donating Groups (EDGs):
Physicochemical Properties
- Solubility: Polar substituents (e.g., nitro, hydroxy) increase water solubility but may decrease lipid solubility. Ethyl esters generally enhance organic solvent compatibility. The methoxy derivative () shows higher solubility in ethanol compared to nitro-substituted analogs .
Thermal Stability:
Biological Activity
Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (EEPC) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of EEPC, supported by data tables and relevant research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 213.23 g/mol
- Functional Groups: Ethoxy groups and a carboxylate moiety enhance its biological reactivity.
EEPC's unique structure allows it to participate in various biochemical pathways, making it a candidate for drug development and other applications in medicinal chemistry.
Antimicrobial Activity
EEPC has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that EEPC exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .
Anti-inflammatory Activity
Research indicates that EEPC possesses anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study evaluating the anti-inflammatory activity of various pyrazole derivatives found that EEPC exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib and indomethacin, with IC values indicating potent inhibition of COX-1 and COX-2 .
Table 1: Anti-inflammatory Activity of EEPC Compared to Standards
| Compound | IC (μM) | Selectivity Index |
|---|---|---|
| This compound | 5.40 (COX-1), 0.01 (COX-2) | 344.56 |
| Celecoxib | 10.00 | - |
| Indomethacin | 15.00 | - |
Anticancer Potential
The anticancer activity of EEPC has been explored in several studies, highlighting its ability to inhibit the proliferation of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.50 |
| Pazopanib | Various | 8.00 |
| Ruxolitinib | Various | 9.50 |
The biological activities of EEPC can be attributed to its structural features that facilitate interactions with biological targets:
- Tautomerism: The ability of pyrazoles to exist in multiple tautomeric forms may enhance their reactivity and binding affinity for target enzymes.
- Enzyme Inhibition: EEPC's functional groups allow it to act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.
- Cell Membrane Interaction: The ethoxy groups may assist in penetrating cellular membranes, allowing for effective intracellular action against pathogens or cancer cells .
Case Studies
Several case studies have investigated the pharmacological potential of EEPC:
- In Vivo Anti-inflammatory Study: A study using the carrageenan-induced paw edema model in rats demonstrated significant reduction in inflammation when treated with EEPC compared to controls.
- Antimicrobial Efficacy Assessment: In vitro assays confirmed that EEPC inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
